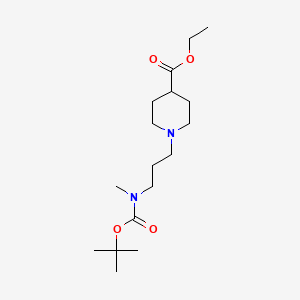

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate

Übersicht

Beschreibung

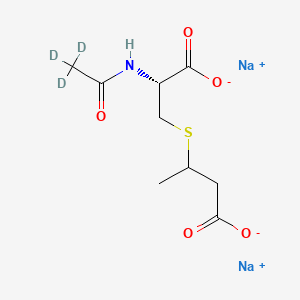

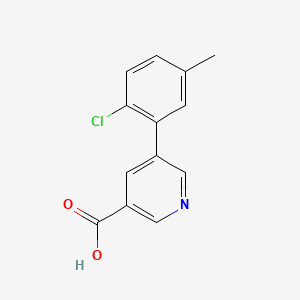

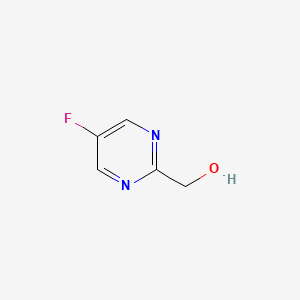

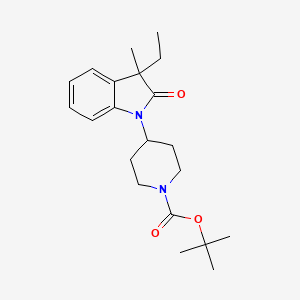

“Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H23NO3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The molecular weight of “Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate” is approximately 241.327 Da . The SMILES string representation of this compound isCC(C)(C)OC(=O)N1CCC(CC1)C2COC2 .

Wissenschaftliche Forschungsanwendungen

Role in Synthesis of Biologically Active Compounds

Kong et al. (2016) synthesized "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate," highlighting its importance as an intermediate in producing compounds like crizotinib, a drug used in cancer therapy. The synthesis demonstrated the compound's utility in constructing complex molecules with potential biological activities, achieved through a series of reactions starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

Importance in Drug Development

Further emphasizing its significance, Zhang et al. (2018) reported on "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" as a critical intermediate for small molecule anticancer drugs. The research outlines a high-yield synthesis method for the compound, underscoring its role in the development of novel cancer therapeutics (Zhang et al., 2018).

Application in Piperidine Derivatives Synthesis

Moskalenko and Boev (2014) demonstrated the "3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate," producing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates with high yields. This study provides valuable insights into synthesizing diverse piperidine derivatives, which are promising synthons for medicinal chemistry applications (Moskalenko & Boev, 2014).

Synthesis of Structurally Diverse Molecules

Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for creating substituted piperidines. This work showcases the compound's versatility in generating structurally diverse molecules through regioselective ring-opening and subsequent 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(15)14-6-4-10(5-7-14)11-8-16-9-11/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKRZANKPZVKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

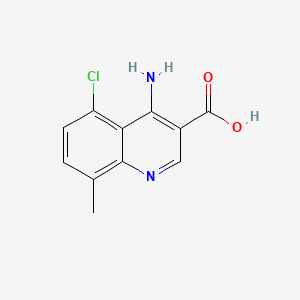

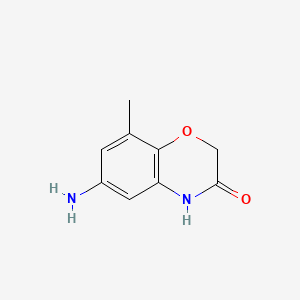

![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)